molecular formula C8H12N2O2 B7568236 2-(3-Hydroxybutyl)pyridazin-3-one

2-(3-Hydroxybutyl)pyridazin-3-one

Cat. No.: B7568236
M. Wt: 168.19 g/mol
InChI Key: YRZJEQNYTNPAOX-UHFFFAOYSA-N
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Description

2-(3-Hydroxybutyl)pyridazin-3-one is a derivative of pyridazinone, a class of compounds known for their diverse pharmacological activities. Pyridazinones have been extensively studied due to their potential therapeutic applications, including antihypertensive, anti-inflammatory, and antimicrobial properties . The incorporation of a hydroxybutyl group at the 2-position of the pyridazinone ring enhances its biological activity and makes it a valuable compound for medicinal chemistry research.

Properties

IUPAC Name

2-(3-hydroxybutyl)pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-7(11)4-6-10-8(12)3-2-5-9-10/h2-3,5,7,11H,4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRZJEQNYTNPAOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCN1C(=O)C=CC=N1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Hydroxybutyl)pyridazin-3-one typically involves the cyclization of phenylhydrazone derivatives with levulinic acid, followed by oxidation. The most common method includes the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters or with 1,4-dicarbonyl compounds . The reaction conditions often require the presence of a strong oxidizing agent such as phosphorus pentachloride (PCl5).

Industrial Production Methods: Industrial production of pyridazinone derivatives, including this compound, involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow synthesis techniques to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-(3-Hydroxybutyl)pyridazin-3-one undergoes various chemical reactions, including:

    Oxidation: The hydroxybutyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The pyridazinone ring can be reduced to form dihydropyridazinone derivatives.

    Substitution: The hydroxybutyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like alkoxides and amines are employed under basic conditions.

Major Products:

Scientific Research Applications

2-(3-Hydroxybutyl)pyridazin-3-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules with potential therapeutic applications.

    Biology: Studied for its biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as an antihypertensive and cardiotonic agent.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(3-Hydroxybutyl)pyridazin-3-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 2-(3-Hydroxybutyl)pyridazin-3-one is unique due to the presence of the hydroxybutyl group, which enhances its biological activity and makes it a valuable compound for medicinal chemistry research. Its ability to undergo various chemical reactions and its wide range of applications in scientific research further highlight its significance .

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